![molecular formula C20H24ClN5O2 B2895246 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide CAS No. 922027-55-2](/img/structure/B2895246.png)

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

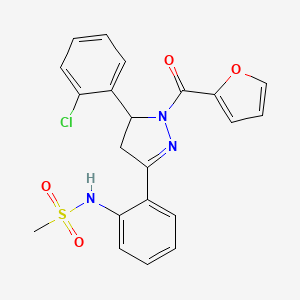

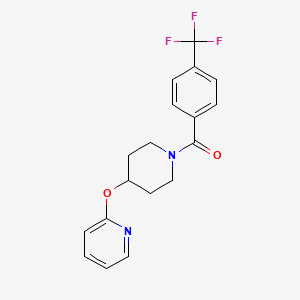

The compound is a complex organic molecule, likely belonging to the class of compounds known as benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine.

Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure. Similar compounds have been involved in reactions such as the Diels–Alder reaction .Scientific Research Applications

Antibacterial Applications

Research on novel heterocyclic compounds containing a sulfonamido moiety, such as the one , has shown promise in antibacterial applications. These compounds have been synthesized and evaluated for their antibacterial activities, with several showing high effectiveness against various bacteria strains. This suggests potential for the development of new antibacterial agents based on such molecular structures (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-Inflammatory Properties

A novel series of pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-inflammatory activities. These compounds exhibited notable cytotoxic effects against cancer cell lines and showed significant 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis provided insights into their mechanism of action, indicating their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Insecticidal and Antimicrobial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds has been explored for their insecticidal and antimicrobial potential. These compounds, created using microwave irradiative cyclocondensation, demonstrated efficacy against certain insects and microorganisms, suggesting their use in agricultural pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Enzymatic Activity Enhancement

Another study focused on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, revealing a potent effect on enhancing the reactivity of specific enzymes. This research opens up avenues for the development of enzyme activators or inhibitors based on pyrazolopyrimidinyl compounds, with potential applications in biochemistry and pharmacology (Abd & Gawaad, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB/Akt plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB/Akt . It binds to the ATP-binding site of PKB/Akt, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition disrupts the downstream signaling of PKB/Akt, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB/Akt-mTOR signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB/Akt . The inhibition of PKB/Akt by the compound disrupts this pathway, affecting downstream processes such as cell proliferation, protein translation, and cell cycle progression .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB/Akt

Result of Action

The inhibition of PKB/Akt by the compound leads to a disruption in the PI3K-PKB/Akt-mTOR signaling pathway . This disruption can result in decreased cell proliferation and survival, as PKB/Akt promotes these processes when activated . Therefore, the compound’s action could potentially have anti-cancer effects, as unregulated signaling in this pathway is a common molecular pathology in many human cancers .

properties

IUPAC Name |

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c1-20(2,3)10-17(27)22-8-9-26-18-16(11-24-26)19(28)25(13-23-18)12-14-4-6-15(21)7-5-14/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJLJYNHOQWZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)

![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)